1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide
CAS No.:
Cat. No.: VC14962502
Molecular Formula: C18H23N5O
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5O |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H23N5O/c1-13-10-14(2)22-18(21-13)23-9-3-4-16(12-23)17(24)20-11-15-5-7-19-8-6-15/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,24) |
| Standard InChI Key | IKDRAWJYSQHLRL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C |
Introduction
The compound 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide is a complex organic molecule belonging to the class of amides and heterocyclic compounds. It features a piperidine core with substituents including pyrimidine and pyridine rings, which are of significant interest in medicinal chemistry due to their potential biological activities. This compound is closely related to 1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-pyridylmethyl)-3-piperidinecarboxamide, which has been extensively studied for its therapeutic potential.
Potential Biological Activities
Compounds with similar structures to 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide are often investigated for their potential as therapeutic agents. They may act as inhibitors or modulators of enzymes involved in cellular signaling pathways, such as protein kinases.
| Potential Application | Mechanism |
|---|---|
| Anticancer Agents | Inhibition of specific kinases involved in cancer cell proliferation |
| Neurological Disorders | Modulation of neurotransmitter transporters or receptors |
Pyrido[3,4-d]pyrimidine Derivatives
These compounds have been studied for their anticancer properties, showing selective activity against certain cancer cell lines. They are synthesized using palladium-catalyzed cross-coupling reactions and have potential as targeted chemotherapeutic agents .
Piperidine Derivatives
Piperidine-based compounds have been explored for their interactions with monoamine transporters, demonstrating high affinity for dopamine and norepinephrine transporters .
Pyrimidine-Based Compounds
Pyrimidine derivatives, such as N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide, are also of interest in medicinal chemistry due to their potential biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume